molecular formula C6H9N3 B13825113 (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile

(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile

Cat. No.: B13825113
M. Wt: 123.16 g/mol
InChI Key: BLKQRQGYNVGYIL-QHHAFSJGSA-N
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Description

(2E)-2-(1-Methylimidazolidin-2-ylidene)acetonitrile is a nitrile-functionalized imidazolidine derivative characterized by a conjugated enamine system. Its E-configuration stabilizes the planar geometry via delocalization of electron density across the imidazolidine ring and the nitrile group. This compound serves as a precursor for synthesizing heterocyclic compounds due to its reactive α,β-unsaturated nitrile moiety, which participates in cycloadditions and nucleophilic substitutions .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,8H,4-5H2,1H3/b6-2+

InChI Key

BLKQRQGYNVGYIL-QHHAFSJGSA-N

Isomeric SMILES

CN\1CCN/C1=C\C#N

Canonical SMILES

CN1CCNC1=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile typically involves the reaction of 1-methylimidazolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazolidine ring can undergo substitution reactions, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

(2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-2-(1-methylimidazolidin-2-ylidene)acetonitrile are best contextualized against related nitrile-containing heterocycles. Key comparisons include:

Substituent Effects on Reactivity and Stability

  • (E)-Benzoyl[1-(2-hydroxyethyl)imidazolidin-2-ylidene]acetonitrile ():
    • The β-hydroxyethyl group introduces hydrogen-bonding capabilities (O–H···N and N–H···O interactions), enhancing crystalline order .
    • The benzoyl substituent increases steric bulk, reducing reactivity toward nucleophiles compared to the unsubstituted parent compound.
  • 2-(4-Chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile (): The sulfonyl and thiazolidinone groups confer electrophilicity to the α-carbon, enabling regioselective reactions. The E-configuration aligns with the planar geometry observed in the target compound, but the thiazolidinone ring reduces conjugation efficiency .

Heterocyclic Ring Modifications

  • (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile ():
    • The benzimidazole ring enhances aromaticity, increasing thermal stability (mp >200°C vs. ~150°C for imidazolidine analogs).
    • The Z-configuration disrupts conjugation, lowering reactivity in cycloaddition reactions compared to the E-isomer .
  • Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile (): The benzimidazole-amino group enables hydrogen bonding and chelation with metals, broadening catalytic applications. Higher melting points (147–161°C) reflect stronger intermolecular forces compared to imidazolidine derivatives .

Physical and Spectral Properties

Compound Name Molecular Formula Melting Point (°C) Key Functional Groups Notable Interactions References
(2E)-Target Compound C₆H₇N₃ ~150 (estimated) Imidazolidine, nitrile Conjugation, dipole-dipole
(E)-Benzoyl derivative () C₁₄H₁₅N₃O₂ 160–161 Benzoyl, hydroxyethyl O–H···N, N–H···O hydrogen bonds
(2Z)-Benzimidazole analog () C₁₀H₉N₃ >200 Benzimidazole, nitrile π-π stacking
Thiazolidinone derivative () C₁₇H₁₂ClN₃O₃S Not reported Sulfonyl, thiazolidinone Electrophilic α-carbon

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